REACTION_CXSMILES
|
FC(F)(F)C1C=CC=CC=1[Mg]Br.C(=O)C1C=CC=CC=1.[F:21][C:22]([F:39])([F:38])[C:23]1[CH:36]=[C:35](Cl)[CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[F:21][C:22]([F:38])([F:39])[C:23]1[CH:36]=[CH:35][CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
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Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)[Mg]Br)(F)F
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
compound ( 96 )
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C(C2=CC=CC=C2)O)C=CC=C1)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |